REACTION_CXSMILES
|
[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[C:3](=[C:9]([C:15]#[N:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:2]2.[H][H]>C(O)C.[Pd]>[N:1]12[CH2:8][CH2:7][CH:4]([CH2:5][CH2:6]1)[CH:3]([CH:9]([C:15]#[N:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:2]2
|
Name
|
|
Quantity
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73 g
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Type
|
reactant
|
Smiles
|
N12CC(C(CC1)CC2)=C(C(=O)OCC)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
|
Details
|
Filtration and evaporation
|
Type
|
CUSTOM
|
Details
|
gave the wanted product in 68 g
|
Type
|
CUSTOM
|
Details
|
yield
|
Name
|
|
Type
|
|
Smiles
|
N12CC(C(CC1)CC2)C(C(=O)OCC)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |